An In-Depth Technical Guide to Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3)
An In-Depth Technical Guide to Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a chiral building block of significant interest in pharmaceutical synthesis. With the CAS number 178306-47-3, this molecule is a key intermediate in the production of Ambrisentan, a selective endothelin-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1] This guide will delve into its chemical and physical properties, provide a detailed synthesis methodology with mechanistic insights, and discuss the critical importance of its stereochemistry in drug development.
Introduction: A Chiral Intermediate of Pharmaceutical Importance
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a complex organic molecule whose significance is intrinsically linked to its specific three-dimensional arrangement.[1] As a chiral compound, it exists as a pair of non-superimposable mirror images, or enantiomers. The "(2S)" designation in its name specifies the absolute configuration at the second carbon atom of the propanoate chain, a feature that is paramount to its biological efficacy in the synthesis of its downstream target, Ambrisentan.[2]
The therapeutic relevance of Ambrisentan lies in its ability to selectively block the endothelin-A receptor, which plays a role in the constriction of blood vessels.[2] This selectivity is crucial for its mechanism of action in treating PAH. The precise stereochemistry of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a foundational element in achieving the desired pharmacological profile of the final active pharmaceutical ingredient (API).
Physicochemical Properties & Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, quality control, and formulation.
| Property | Value | Source |
| CAS Number | 178306-47-3 | [1][3] |
| Molecular Formula | C₁₇H₁₈O₄ | [3][4] |
| Molecular Weight | 286.32 g/mol | [3][4] |
| IUPAC Name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | [4] |
| Alternate Names | α-Hydroxy-β-methoxy-β-phenyl-benzenepropanoic Acid Methyl Ester | [3] |
| Appearance | White Powder | |
| Purity | ≥99.0% (typical) |
Spectroscopic Data (Predicted and Reported):
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methoxy protons, the methyl ester protons, the hydroxyl proton, and the two methine protons on the propanoate backbone.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the carbon bearing the hydroxyl group, the carbon bearing the methoxy and phenyl groups, and the carbons of the methoxy and methyl ester groups.
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IR (Infrared) Spectroscopy: Key absorption bands would be expected for the hydroxyl (O-H) stretch (broad, around 3500 cm⁻¹), the carbonyl (C=O) stretch of the ester (around 1735 cm⁻¹), and C-O stretches, as well as aromatic C-H and C=C stretches.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Synthesis and Mechanism
The synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves the formation of a glycidic ester intermediate followed by a regioselective ring-opening.
Overall Synthesis Workflow
The synthesis can be conceptually broken down into two primary stages:
Caption: Overall workflow for the synthesis of the target molecule.
Step 1: Darzens Condensation to form Methyl 3,3-diphenyl-2,3-epoxypropionate
The first step is a Darzens condensation, a classic organic reaction that forms an α,β-epoxy ester (a glycidic ester) from a carbonyl compound and an α-haloester in the presence of a base.[5][6][7]
Reaction: Benzophenone + Methyl Chloroacetate → Methyl 3,3-diphenyl-2,3-epoxypropionate
Mechanism:
-
Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl chloroacetate, forming a resonance-stabilized enolate.[7]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzophenone.
-
Intramolecular Sₙ2 Reaction: The resulting alkoxide intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the chloride ion to form the epoxide ring.[7]
Caption: Mechanism of the Darzens Condensation.
Experimental Protocol (Adapted from general procedures):
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Materials: Benzophenone, methyl chloroacetate, sodium methoxide, toluene (anhydrous), methanol (anhydrous).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzophenone in anhydrous toluene.
-
Add sodium methoxide to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of methyl chloroacetate in anhydrous toluene to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Perform a liquid-liquid extraction to isolate the organic phase.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl 3,3-diphenyl-2,3-epoxypropionate.
-
Purify the crude product, for example, by recrystallization.
-
Step 2: Acid-Catalyzed Ring Opening of the Epoxide
The second step involves the acid-catalyzed ring-opening of the epoxy intermediate with methanol as the nucleophile. This reaction is regioselective, with the nucleophile attacking the more substituted carbon atom.
Reaction: Methyl 3,3-diphenyl-2,3-epoxypropionate + Methanol (in the presence of acid) → Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Mechanism:
-
Protonation of the Epoxide: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen atom of the epoxide, making it a better leaving group.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks one of the carbons of the protonated epoxide. In this case, due to the electronic stabilization from the two phenyl groups, the attack occurs at the tertiary carbon.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final product.
Caption: Mechanism of the acid-catalyzed epoxide ring-opening.
Experimental Protocol (Adapted from general procedures):
-
Materials: Methyl 3,3-diphenyl-2,3-epoxypropionate, methanol, p-toluenesulfonic acid (or another suitable acid catalyst).
-
Procedure:
-
Dissolve the epoxy intermediate in methanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at a controlled temperature, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid catalyst.
-
Remove the methanol under reduced pressure.
-
The crude product can then be purified, for example, by column chromatography or recrystallization, to yield Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Stereochemistry: The Key to Biological Activity
The synthesis described above produces a racemic mixture of the (2S,3R) and (2R,3S) enantiomers of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. However, for the synthesis of Ambrisentan, only the (2S) enantiomer is desired. Achieving this enantiopurity is a critical step in the overall synthetic process.
There are two primary strategies to obtain the desired enantiomer:
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary during the synthesis to selectively produce the (2S) enantiomer.
-
Chiral Resolution: This involves separating the enantiomers from the racemic mixture.
In the context of Ambrisentan synthesis, the resolution is typically performed on the corresponding carboxylic acid, (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which is obtained by hydrolysis of the methyl ester.[2] This resolution is often achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization. Once the desired (S)-acid is isolated, it can be used in the subsequent steps to synthesize Ambrisentan.
The importance of stereochemistry in drug design cannot be overstated. Different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the production of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and safety.
Conclusion
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a valuable and complex chiral building block with a critical role in the synthesis of the life-saving drug, Ambrisentan.[1] Its synthesis, involving a Darzens condensation and a subsequent acid-catalyzed epoxide ring-opening, requires careful control of reaction conditions. The stereochemistry of this intermediate is of utmost importance, and its resolution is a key step in ensuring the therapeutic efficacy of the final drug product. This guide has provided a detailed overview of the synthesis, mechanism, and significance of this important pharmaceutical intermediate, offering a valuable resource for researchers and professionals in the field of drug development.
References
- Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Darzens Condensation: Mechanism and Applic
- Darzens condensation; Glycidic esters. (2016).
- Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. (2013).
- Darzens Condens
- Darzens reaction. (2020). L.S.College, Muzaffarpur.
- Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts.
- Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropano
- 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid Methyl Ester. Santa Cruz Biotechnology.
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